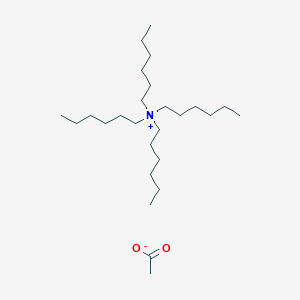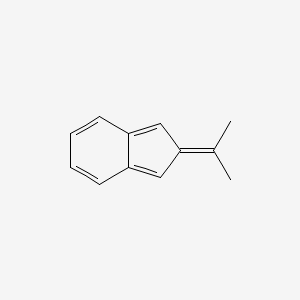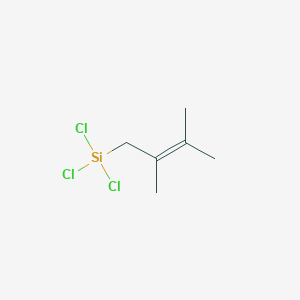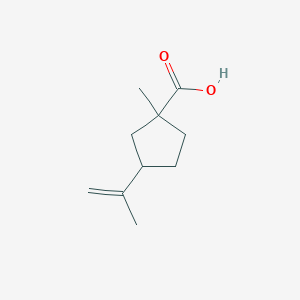
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a prop-1-en-2-yl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be achieved through several routes:
-
Palladium-Catalyzed Hydrocarboxylation: : This method involves the hydrocarboxylation of cyclopentene using palladium as a catalyst. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method is efficient and yields the desired carboxylic acid .
-
Base-Induced Ring Contraction: : Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid .
Analyse Chemischer Reaktionen
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups. For example, esterification can occur in the presence of alcohols and acid catalysts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be compared with other similar compounds:
-
Cyclopentanecarboxylic Acid: : This compound lacks the methyl and prop-1-en-2-yl substituents, making it less hydrophobic and potentially less reactive in certain chemical reactions .
-
1-Methyl-3-(1-methylethyl)cyclopentanecarboxylic Acid:
-
1-Methyl-3-(prop-1-en-2-yl)benzene:
Eigenschaften
CAS-Nummer |
38655-27-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-methyl-3-prop-1-en-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h8H,1,4-6H2,2-3H3,(H,11,12) |
InChI-Schlüssel |
CWXMNMYPIMCLGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC(C1)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


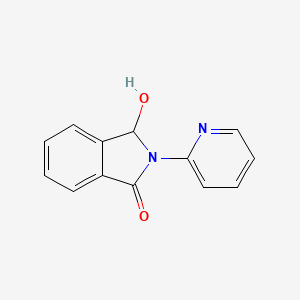

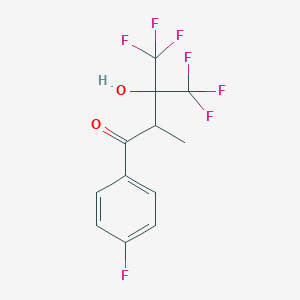
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
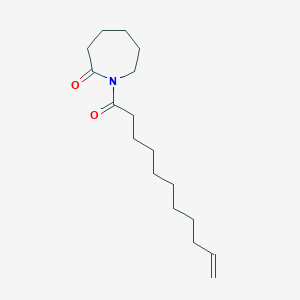
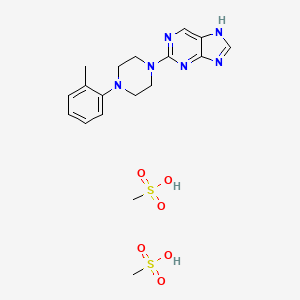
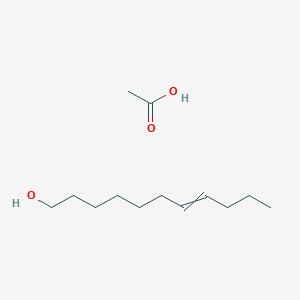
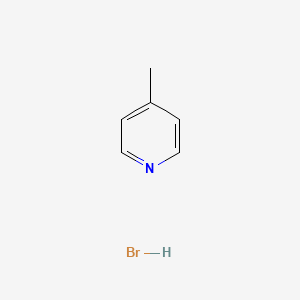

![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
